Fluconazole MIC Elevation Against Candida albicans: Comparative Fold-Change Data
In a standardized in vitro checkerboard susceptibility assay against Candida albicans, 3-(2,6-Dichlorophenyl)aniline (tested as 2,6-dichlorodiphenylamine) elevated the minimum inhibitory concentration (MIC) of fluconazole by 4-fold. In the same study, diclofenac sodium produced an 8-fold elevation, ibuprofen and omeprazole each produced a 4-fold elevation, whereas loxoprofen sodium and celecoxib exhibited 0-fold elevation (no effect). The mechanism was partially attributed to induction of the CDR1 efflux pump, a finding confirmed via gene expression analysis [1]. This positions 3-(2,6-Dichlorophenyl)aniline as an equipotent attenuator to ibuprofen and omeprazole but with a structurally distinct diphenylamine scaffold that lacks the carboxylic acid moiety present in all comparators except omeprazole.
| Evidence Dimension | Fold elevation of fluconazole MIC against C. albicans (combinatorial susceptibility assay) |
|---|---|
| Target Compound Data | 4-fold MIC elevation |
| Comparator Or Baseline | Diclofenac sodium: 8-fold elevation; Ibuprofen: 4-fold elevation; Omeprazole: 4-fold elevation; Loxoprofen sodium: 0-fold (no elevation); Celecoxib: 0-fold (no elevation) |
| Quantified Difference | 2,6-Dichlorodiphenylamine produces a 4-fold MIC elevation, which is 2-fold lower than diclofenac sodium and equal to ibuprofen/omeprazole, while loxoprofen and celecoxib show null activity (∞-fold difference) |
| Conditions | In vitro checkerboard assay; Candida albicans clinical isolates; fluconazole (FLCZ) as substrate antifungal; gene expression analysis via RT-PCR for CDR1/CDR2 efflux pump quantification (Urai et al., 2014, J Infect Chemother) |
Why This Matters
For researchers investigating drug-induced antifungal resistance mechanisms or screening for efflux pump modulators, this compound provides a defined 4-fold MIC shift amplitude from a non-carboxylic acid chemotype, enabling direct comparison with carboxylic NSAIDs like ibuprofen without confounding COX-2 selectivity-related null effects seen with celecoxib.
- [1] Urai, M., Kaneko, Y., Niki, M., Inoue, M., Tanabe, K., Umeyama, T., Fukazawa, H., Ohno, H., & Miyazaki, Y. (2014). Potent drugs that attenuate anti-Candida albicans activity of fluconazole and their possible mechanisms of action. Journal of Infection and Chemotherapy, 20(10), 612–615. PMID: 25009090. View Source
